molecular formula C11H14ClN3O3S B2422133 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide CAS No. 1333912-66-5

6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No. B2422133
CAS RN: 1333912-66-5
M. Wt: 303.76
InChI Key: LRFXIZPHIQBHAM-UHFFFAOYSA-N
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Description

6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide have been extensively studied. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-microbial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The compound 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been extensively studied for its mechanism of action and biochemical and physiological effects. However, this compound also has some limitations for laboratory experiments. It is toxic to some cell lines at high concentrations, and it can be difficult to determine the optimal concentration for each experiment.

Future Directions

There are several future directions for research on 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide. One area of research could focus on the development of new synthesis methods for this compound, which could improve the yield and purity of the product. Another area of research could focus on the optimization of the concentration of this compound for laboratory experiments. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer and inflammation.

Synthesis Methods

The synthesis of 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-chloronicotinic acid with 2-cyanoethyl-N,N-diisopropylamine, followed by the addition of 2-methoxyethylamine and sulfamic acid. This method yields the desired product in good yield and high purity.

Scientific Research Applications

The compound 6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c1-18-8-7-15(6-2-5-13)19(16,17)10-3-4-11(12)14-9-10/h3-4,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFXIZPHIQBHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide

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